molecular formula C18H34O6 B11823571 1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate

1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate

Cat. No.: B11823571
M. Wt: 346.5 g/mol
InChI Key: LCYOVQZFTRNAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poly(neopentyl Glycol Succinate) is a type of biodegradable polymer that has garnered significant interest due to its unique properties and potential applications in various fields. This compound is synthesized from neopentyl glycol and succinic acid, resulting in a polyester with excellent thermal stability, mechanical properties, and biodegradability. It is widely used in the production of environmentally friendly materials and has applications in industries such as packaging, agriculture, and biomedical engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(neopentyl Glycol Succinate) is typically synthesized through a polycondensation reaction between neopentyl glycol and succinic acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and a suitable catalyst such as stannous chloride or 4-methylbenzenesulfonic acid is used to accelerate the reaction. The reaction mixture is heated to around 140°C for 2-3 hours . The resulting polymer is then purified and characterized to ensure the desired properties are achieved.

Industrial Production Methods

In industrial settings, the production of Poly(neopentyl Glycol Succinate) involves large-scale polycondensation reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize the yield and quality of the polymer. The polymer is then extruded, pelletized, and further processed into various forms such as films, fibers, or molded products.

Chemical Reactions Analysis

Types of Reactions

Poly(neopentyl Glycol Succinate) undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in the polymer can be hydrolyzed in the presence of water, leading to the degradation of the polymer into its monomeric units.

    Oxidation: The polymer can undergo oxidation reactions, especially at elevated temperatures, resulting in the formation of oxidative degradation products.

    Aminolysis: The polymer can react with amines to form N-substituted succinimides.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Poly(neopentyl Glycol Succinate) primarily involves the hydrolysis of its ester bonds, leading to the gradual degradation of the polymer into its monomeric units. This process is facilitated by the presence of water and can be catalyzed by enzymes or chemical catalysts. The degradation products, such as succinic acid and neopentyl glycol, are non-toxic and can be further metabolized by microorganisms, making the polymer environmentally friendly .

Comparison with Similar Compounds

Poly(neopentyl Glycol Succinate) can be compared with other similar biodegradable polyesters, such as:

Poly(neopentyl Glycol Succinate) stands out due to its unique combination of thermal stability, mechanical properties, and biodegradability, making it a versatile material for various applications.

Properties

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

IUPAC Name

bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate

InChI

InChI=1S/C18H34O6/c1-17(2,3)13-21-9-11-23-15(19)7-8-16(20)24-12-10-22-14-18(4,5)6/h7-14H2,1-6H3

InChI Key

LCYOVQZFTRNAGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COCCOC(=O)CCC(=O)OCCOCC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.